molecular formula C8H7BrN2O B15364790 7-Bromo-8-methoxyimidazo[1,2-a]pyridine

7-Bromo-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B15364790
M. Wt: 227.06 g/mol
InChI Key: YLHJGQRORIQZQM-UHFFFAOYSA-N
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Description

7-Bromo-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 8th position on the imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under specific reaction conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which allows for the formation of the compound in good to excellent yields.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

Scientific Research Applications

7-Bromo-8-methoxyimidazo[1,2-a]pyridine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

7-Bromo-8-methoxyimidazo[1,2-a]pyridine is structurally similar to other imidazo[1,2-a]pyridines, such as 7-methylimidazo[1,2-a]pyridine and 8-iodo-7-methoxyimidazo[1,2-a]pyridine. the presence of the bromine atom at the 7th position and the methoxy group at the 8th position gives it unique chemical and biological properties that distinguish it from its analogs.

Comparison with Similar Compounds

  • 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

  • 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

  • 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

  • 7-Methylimidazo[1,2-a]pyridine

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-bromo-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-7-6(9)2-4-11-5-3-10-8(7)11/h2-5H,1H3

InChI Key

YLHJGQRORIQZQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN2C1=NC=C2)Br

Origin of Product

United States

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